molecular formula C16H23F3N4O11 B10825702 Epithalon TFA

Epithalon TFA

Cat. No.: B10825702
M. Wt: 504.37 g/mol
InChI Key: RJCJYCJZMHAFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epithalon TFA, also known as Epitalon TFA, is a synthetic tetrapeptide composed of the amino acids alanine, glutamic acid, aspartic acid, and glycine. It is derived from epithalamin, a naturally occurring polypeptide extracted from the pineal gland. This compound is known for its potential anti-aging properties and its ability to upregulate telomerase activity, which helps in elongating telomeres and delaying the aging process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epithalon TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Epithalon TFA primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the tetrapeptide this compound. Upon hydrolysis, the peptide yields its constituent amino acids: alanine, glutamic acid, aspartic acid, and glycine .

Mechanism of Action

Epithalon TFA exerts its effects primarily through the upregulation of telomerase activity. Telomerase is an RNA-dependent polymerase that elongates and maintains the length of telomeres by adding tandem repeats on the 3’ end of chromosomes. This process helps in maintaining proper telomere length, which is crucial for cellular proliferation and longevity . Additionally, this compound has antioxidant effects, reducing cytotoxicity due to reactive oxygen species and thereby protecting DNA from damage .

Properties

Molecular Formula

C16H23F3N4O11

Molecular Weight

504.37 g/mol

IUPAC Name

4-(2-aminopropanoylamino)-5-[[3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)

InChI Key

RJCJYCJZMHAFCM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.